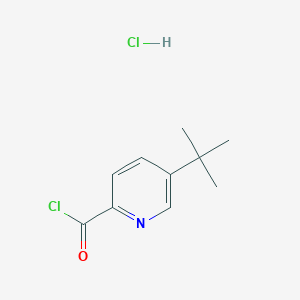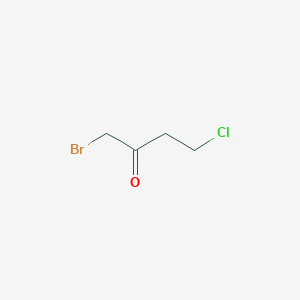
1-Bromo-4-chloro-butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-cloro-butan-2-ona es un compuesto orgánico con la fórmula molecular C4H6BrClO. Es una cetona halogenada, caracterizada por la presencia de átomos de bromo y cloro unidos a un esqueleto de butanona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
1-Bromo-4-cloro-butan-2-ona se puede sintetizar mediante varios métodos. Un enfoque común implica la halogenación de derivados de butanona. Por ejemplo, la reacción de 4-clorobutan-2-ona con bromo en presencia de un catalizador puede producir 1-Bromo-4-cloro-butan-2-ona. La reacción se lleva a cabo típicamente bajo condiciones de temperatura controlada para asegurar la selectividad y el rendimiento.
Métodos de Producción Industrial
En un entorno industrial, la producción de 1-Bromo-4-cloro-butan-2-ona puede implicar el uso de reactores de flujo continuo para mantener un control preciso sobre los parámetros de la reacción. El uso de fuentes de bromo y cloro, junto con catalizadores apropiados, permite la síntesis eficiente a gran escala del compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-Bromo-4-cloro-butan-2-ona experimenta varios tipos de reacciones químicas, que incluyen:
Sustitución Nucleofílica: Los átomos de bromo o cloro pueden ser sustituidos por nucleófilos como iones hidróxido, aminas o tioles.
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Reactivos como hidróxido de sodio (NaOH) o hidróxido de potasio (KOH) en soluciones acuosas o alcohólicas.
Oxidación: Agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: Agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Principales Productos Formados
Sustitución Nucleofílica: Formación de butanonas o butanoles sustituidos.
Oxidación: Formación de ácidos carboxílicos.
Reducción: Formación de alcoholes.
Aplicaciones Científicas De Investigación
1-Bromo-4-cloro-butan-2-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por su posible uso en el desarrollo de productos farmacéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-Bromo-4-cloro-butan-2-ona implica su reactividad con nucleófilos y electrófilos. La presencia de átomos de bromo y cloro lo convierte en un compuesto versátil para diversas transformaciones químicas. Los objetivos moleculares y las vías involucradas dependen de las reacciones y condiciones específicas empleadas.
Comparación Con Compuestos Similares
Compuestos Similares
1-Bromo-4-clorobutano: Estructura similar pero carece del grupo cetona.
1-Cloro-4-bromobutano: Forma isomérica con diferentes posiciones de halógeno.
4-Bromo-1-clorobutano: Otro isómero con diferentes posiciones de halógeno.
Propiedades
IUPAC Name |
1-bromo-4-chlorobutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrClO/c5-3-4(7)1-2-6/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELFZZFBVOOYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

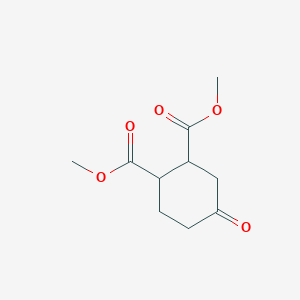
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12274663.png)
![N-methyl-N-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12274664.png)
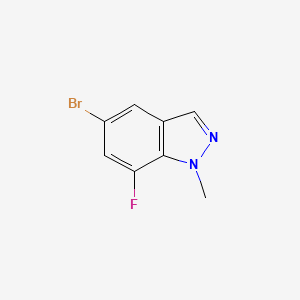
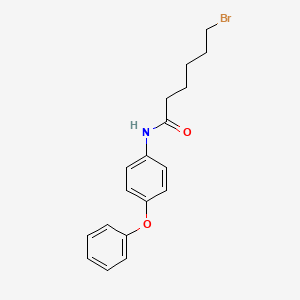
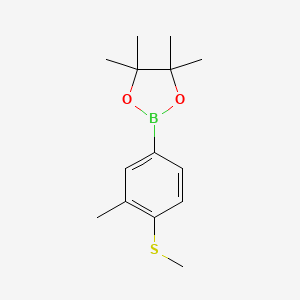
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274692.png)
![6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol](/img/structure/B12274696.png)

![1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B12274720.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B12274737.png)

